Furan, 3-(2,2-dibromoethenyl)-
Description
Contextualizing Furan (B31954), 3-(2,2-dibromoethenyl)- within Modern Organic Synthesis
In the landscape of modern organic synthesis, the utility of a compound is often defined by the reactivity of its constituent functional groups. Furan, 3-(2,2-dibromoethenyl)- possesses two key features: the furan moiety and the geminal dibromoethenyl group. The furan ring can participate in various cycloaddition and substitution reactions, while the dibromoethenyl group is a precursor for a range of transformations, including cross-coupling reactions and the formation of alkynes. The strategic placement of these groups on the same molecule allows for sequential or tandem reactions, providing a pathway to diverse chemical architectures. For instance, similar structures, such as o-(2,2-dibromovinyl)-phenols, are used in palladium-assisted cyclization–coupling reactions to synthesize functionalized benzo[b]furans. researchgate.net
The Furan Ring System: A Versatile Heterocyclic Scaffold in Chemical Research
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. nih.gov It is a fundamental structural motif found in numerous natural products and biologically active compounds. ijabbr.comutripoli.edu.ly The presence of the oxygen atom and the aromatic nature of the ring confer unique reactivity upon furan and its derivatives. uop.edu.pk Furans are known to undergo a variety of chemical transformations, including electrophilic substitution, Diels-Alder reactions, and metal-catalyzed cross-coupling reactions. uop.edu.pk This versatility makes the furan scaffold a valuable building block in medicinal chemistry and materials science. wisdomlib.orgontosight.aiwisdomlib.org Furan derivatives have been investigated for a wide range of pharmacological activities. utripoli.edu.lywisdomlib.org
Significance of the Geminal Dibromoethenyl Moiety in Synthetic Methodologies
The geminal dibromoethenyl group, C=CBr₂, is a highly useful functional group in organic synthesis. Its primary utility lies in its ability to undergo a variety of transformations, making it a versatile synthetic intermediate. nih.gov One of the most common applications of this moiety is in the Corey-Fuchs reaction, where it is used to convert aldehydes into terminal alkynes. Furthermore, the two bromine atoms can be sequentially substituted in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. thieme-connect.comacs.org This allows for the stepwise introduction of different substituents, providing a high degree of control over the final molecular structure. The reactivity of the geminal dibromoethenyl group has been exploited in the synthesis of complex molecules, including natural products and functional organic materials. researchgate.net For example, geminal dibromoolefins are precursors for the synthesis of geminal enediynes through palladium-catalyzed alkynylation. thieme-connect.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
147675-99-8 |
|---|---|
Molecular Formula |
C6H4Br2O |
Molecular Weight |
251.90 g/mol |
IUPAC Name |
3-(2,2-dibromoethenyl)furan |
InChI |
InChI=1S/C6H4Br2O/c7-6(8)3-5-1-2-9-4-5/h1-4H |
InChI Key |
RYTHJJDVPIXGIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C=C(Br)Br |
Origin of Product |
United States |
Synthetic Strategies for Furan, 3 2,2 Dibromoethenyl and Analogous Structures
Direct Construction of the Furan (B31954) Ring with a 3-(2,2-dibromoethenyl) Substitution
This approach, while less common for this specific molecule, relies on established furan synthesis methodologies where one of the precursors contains the 3-(2,2-dibromoethenyl) moiety. The success of such a strategy hinges on the stability of the dibromoethenyl group under the cyclization conditions.
The Paal-Knorr synthesis is a cornerstone method for preparing furans, typically involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org For the direct synthesis of the target compound, a hypothetical 1,4-dicarbonyl precursor bearing the 2,2-dibromoethenyl group would be required.
The general mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a five-membered cyclic hemiacetal which then dehydrates to form the furan ring. wikipedia.org A variety of mild acidic conditions and dehydrating agents can be employed for this transformation. alfa-chemistry.com
Table 1: General Paal-Knorr Furan Synthesis
| Precursor Type | Catalyst/Reagent | Product | Reference |
|---|---|---|---|
| 1,4-Diketone | Acid Catalyst (e.g., H₂SO₄, p-TsOH) | Substituted Furan | wikipedia.org |
| 1,4-Diketone | Lewis Acid (e.g., ZnBr₂, BF₃·Et₂O) | Substituted Furan | alfa-chemistry.com |
| 1,4-Diketone | Dehydrating Agent (e.g., P₂O₅, Ac₂O) | Substituted Furan | alfa-chemistry.com |
To apply this to Furan, 3-(2,2-dibromoethenyl)-, one would need to first synthesize a precursor such as a 2-(2,2-dibromoethenyl)-1,4-diketone. The subsequent acid-catalyzed cyclodehydration would then yield the desired 3-substituted furan.
Modern organic synthesis has produced numerous advanced methods for constructing highly substituted furan rings, which could potentially be adapted for the target molecule. rsc.orgresearchgate.net These methods often employ transition metal catalysts to achieve high regioselectivity under mild conditions. rsc.org
Examples of such strategies include:
Transition metal-catalyzed cycloisomerization: Unsaturated precursors like allenyl ketones or alkynyl ketones can be converted into furans using catalysts based on rhodium, silver, gold, or palladium. rsc.org
Cobalt-catalyzed metalloradical cyclization: This method allows for the construction of polyfunctionalized furans from α-diazocarbonyls and terminal alkynes with complete regioselectivity. nih.gov
Multi-component reactions: Several methods combine simple starting materials in a single pot to build complex furan structures. organic-chemistry.org
These advanced techniques offer powerful alternatives for creating specific substitution patterns that are difficult to achieve through classical methods. rsc.org Applying them to the synthesis of Furan, 3-(2,2-dibromoethenyl)- would involve designing an acyclic precursor that, upon cyclization, places the dibromoethenyl-containing fragment at the correct position.
Introduction of the 2,2-Dibromoethenyl Group onto a Furan-3-Position
The more direct and widely practiced approach for synthesizing Furan, 3-(2,2-dibromoethenyl)- involves the chemical transformation of a readily available furan derivative. The key starting material for this strategy is Furan-3-carbaldehyde. nih.gov
The Wittig reaction and its variations are powerful tools for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org For the synthesis of a 1,1-dibromoalkene (a geminal dibromoolefin), a specific variant known as the Corey-Fuchs reaction is ideally suited. wikipedia.orgorganic-chemistry.org
The Corey-Fuchs reaction is a reliable two-step sequence to convert an aldehyde into a terminal alkyne. chem-station.comnih.gov However, the crucial first step of this reaction is the formation of a 1,1-dibromoolefin from the aldehyde, which is precisely the transformation required to synthesize Furan, 3-(2,2-dibromoethenyl)- from Furan-3-carbaldehyde. wikipedia.orgorganic-chemistry.org This method involves treating the aldehyde with a pre-formed phosphorus ylide. nrochemistry.com
The reaction is highly efficient for the one-carbon homologation of aldehydes to the corresponding gem-dibromoalkenes. alfa-chemistry.com
The specific reagents used to achieve the Corey-Fuchs dibromoolefination are carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). alfa-chemistry.com These reagents combine to form the reactive intermediate, a dibromomethylene phosphorus ylide (Ph₃P=CBr₂). wikipedia.org
The generally accepted mechanism proceeds as follows:
Triphenylphosphine acts as a nucleophile, attacking one of the bromine atoms on carbon tetrabromide.
This generates a phosphonium (B103445) salt and the tribromomethanide anion.
A second molecule of triphenylphosphine reacts to form the ylide and triphenylphosphine dibromide. organic-chemistry.org
The resulting phosphorus ylide then undergoes a Wittig-type reaction with the aldehyde (Furan-3-carbaldehyde). alfa-chemistry.com This addition forms an oxaphosphetane intermediate, which rapidly fragments to yield the desired 1,1-dibromoalkene and the thermodynamically stable triphenylphosphine oxide. alfa-chemistry.com
To enhance yields and simplify purification by scavenging byproducts, zinc dust is often added to the reaction mixture. wikipedia.orgalfa-chemistry.com
Table 2: Representative Corey-Fuchs Dibromoolefination
| Substrate | Reagents | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Aldehyde (R-CHO) | Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Zinc (Zn) | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | 1,1-Dibromoalkene (R-CH=CBr₂) | researchgate.net |
| Furan-3-carbaldehyde | CBr₄, PPh₃ | CH₂Cl₂ | 0 °C to Room Temp | Furan, 3-(2,2-dibromoethenyl)- | nrochemistry.com |
This functional group introduction strategy represents the most practical and documented pathway to Furan, 3-(2,2-dibromoethenyl)-.
Regioselective Bromination of Furan-3-Ethenyl Derivatives
Direct regioselective bromination of furan-3-ethenyl derivatives to exclusively yield Furan, 3-(2,2-dibromoethenyl)- is not a well-documented transformation in the chemical literature. The inherent challenge lies in the electron-rich nature of the furan ring, which is highly susceptible to electrophilic substitution. Brominating agents would likely react preferentially with the furan ring itself, leading to a complex mixture of brominated furan derivatives rather than the desired addition across the ethenyl double bond.
Alternative approaches, such as the synthesis of gem-dibromovinyl compounds from aldehydes, offer a more controlled and regioselective route to the target molecule. The Corey-Fuchs reaction, in particular, stands out as a reliable method for the one-carbon homologation of aldehydes to 1,1-dibromoolefins. alfa-chemistry.comwikipedia.orgorganic-chemistry.org
The synthesis of Furan, 3-(2,2-dibromoethenyl)- can be efficiently accomplished by starting with 3-furaldehyde (B129913). This method involves two key steps: the formation of a dibromomethylene ylide and its subsequent reaction with the aldehyde to form the gem-dibromoolefin. nih.govjk-sci.com
The reaction is initiated by the reaction of triphenylphosphine (PPh₃) with carbon tetrabromide (CBr₄) to generate the dibromomethylenephosphorane ylide. alfa-chemistry.comwikipedia.org This ylide then reacts with 3-furaldehyde in a manner analogous to the Wittig reaction to produce Furan, 3-(2,2-dibromoethenyl)- and triphenylphosphine oxide. alfa-chemistry.com The use of zinc dust can facilitate the reaction and simplify the purification process. wikipedia.org
A typical experimental procedure for the first step of the Corey-Fuchs reaction is as follows: To a solution of triphenylphosphine in an anhydrous solvent such as dichloromethane at 0 °C, carbon tetrabromide is added. After a short period of stirring, the aldehyde (in this case, 3-furaldehyde) is introduced, and the reaction is allowed to proceed to completion. The desired gem-dibromoolefin product is then isolated and purified. nrochemistry.com
The following table summarizes the key reagents and their roles in the synthesis of Furan, 3-(2,2-dibromoethenyl)- via the Corey-Fuchs reaction starting from 3-furaldehyde.
Table 1. Reagents and Their Functions in the Corey-Fuchs Reaction for the Synthesis of Furan, 3-(2,2-dibromoethenyl)-
| Reagent | Function |
| 3-Furaldehyde | Starting material (aldehyde) |
| Triphenylphosphine (PPh₃) | Reacts with CBr₄ to form the ylide |
| Carbon Tetrabromide (CBr₄) | Bromine source for ylide formation |
| Dichloromethane (CH₂) | Anhydrous solvent |
| Zinc Dust (optional) | Can improve yield and aid in purification wikipedia.org |
This synthetic route provides a clear and regioselective pathway to Furan, 3-(2,2-dibromoethenyl)-, avoiding the complications associated with the direct bromination of a vinylfuran system. The versatility of the Corey-Fuchs reaction also allows for its application in the synthesis of a wide range of analogous structures from various aldehydes. nih.gov
Reactivity Profiles and Transformational Pathways of Furan, 3 2,2 Dibromoethenyl
Reactions Involving the 2,2-Dibromoethenyl Moiety
The twin bromine atoms on the terminal carbon of the ethenyl group are the focal point of the molecule's reactivity. Their presence allows for stepwise reactions, often with high degrees of stereochemical control, making Furan (B31954), 3-(2,2-dibromoethenyl)- a key intermediate in the synthesis of more complex molecular architectures.
The transformation of Furan, 3-(2,2-dibromoethenyl)- into 3-ethynylfuran (B1626140) is a classic example of the Fritsch–Buttenberg–Wiechell (FBW) rearrangement. drugfuture.comwikipedia.org This reaction proceeds by treating the gem-dibromoalkene with a strong organolithium base, typically two equivalents of n-butyllithium (n-BuLi), at low temperatures.
The mechanism involves two key steps:
Deprotonation and α-Elimination: The first equivalent of the strong base abstracts the vinylic proton, creating a vinyl lithium intermediate. This is followed by the rapid elimination of a bromide ion to form a highly reactive vinyl carbene species. wikipedia.org
1,2-Migration: The vinyl carbene then undergoes a rearrangement where the furan ring migrates from the carbene carbon to the adjacent carbon, resulting in the formation of a stable lithium acetylide. organic-chemistry.org Subsequent quenching of this intermediate with a proton source, such as water or methanol, yields the terminal alkyne, 3-ethynylfuran. organic-chemistry.orgsoton.ac.uk
This one-pot procedure provides a direct and efficient route to alkynylfurans, which are themselves valuable building blocks in organic synthesis. nih.gov
| Starting Material | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| Furan, 3-(2,2-dibromoethenyl)- | n-Butyllithium (2.2 equiv.) | Tetrahydrofuran (THF) | -78 °C to room temp. | 3-Ethynylfuran |
The 2,2-dibromoethenyl group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. A key feature of this system is the differential reactivity of the two bromine atoms. The bromine atom positioned trans to the furan ring is typically more susceptible to oxidative addition by a palladium(0) catalyst. This allows for selective, stepwise functionalization, where the first coupling reaction occurs at the trans-position, followed by a second coupling at the cis-position. acs.org
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For Furan, 3-(2,2-dibromoethenyl)-, this reaction can be controlled to produce either mono- or di-substituted alkene products.
Under carefully controlled conditions (e.g., using 1 equivalent of boronic acid), a mono-coupling reaction can be achieved selectively at the more reactive trans-bromine position. Subsequent exposure of the resulting monobromo-monoaryl product to a different boronic acid under similar catalytic conditions allows for the synthesis of disubstituted alkenes with two distinct aryl or alkyl groups. mdpi.com This stepwise approach offers significant synthetic flexibility.
The catalytic cycle involves three main steps: oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org
| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Furan, 3-(2,2-dibromoethenyl)- | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene | Mono- or Di-arylated ethenylfuran |
| Furan, 3-(2,2-dibromoethenyl)- | Alkenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | Substituted diene |
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, employing a dual catalyst system of palladium and copper(I). libretexts.orgorganic-chemistry.org This reaction is highly effective for the alkynylation of Furan, 3-(2,2-dibromoethenyl)-.
Similar to the Suzuki coupling, the reaction can proceed in a stepwise manner. The first Sonogashira coupling typically occurs at the trans-bromine atom to yield a bromo-enyne intermediate. This intermediate can be isolated and subjected to a second coupling with a different terminal alkyne to produce a dissymmetric di-alkynylated product. researchgate.net Alternatively, using excess alkyne and more forcing conditions can lead to the direct formation of the symmetric di-alkynylated furan. The reaction tolerates a wide range of functional groups on the coupling partner. jk-sci.com
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Furan, 3-(2,2-dibromoethenyl)- | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | THF or DMF | Alkynyl-substituted ethenylfuran |
The Heck and Negishi reactions represent further avenues for the functionalization of Furan, 3-(2,2-dibromoethenyl)-.
The Heck reaction involves the palladium-catalyzed coupling of a vinyl halide with an alkene to form a new, more substituted alkene. drugfuture.com Furan, 3-(2,2-dibromoethenyl)- can react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base (e.g., triethylamine) to yield substituted dienes. The reaction typically proceeds with high stereoselectivity. libretexts.org
The Negishi coupling utilizes an organozinc reagent as the coupling partner with a vinyl halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are known for their high reactivity and functional group tolerance. researchgate.net This method allows for the introduction of a wide array of alkyl, vinyl, aryl, and alkynyl substituents onto the ethenyl scaffold of the furan derivative, again with the potential for stepwise, selective substitution. wikipedia.org
Direct nucleophilic substitution of the bromine atoms in Furan, 3-(2,2-dibromoethenyl)- is generally less common and more challenging than transition metal-catalyzed pathways. Vinylic halides are typically unreactive toward classical Sₙ1 or Sₙ2 reactions due to the high energy of the vinylic cation intermediate and the steric hindrance of the double bond.
However, under specific conditions, nucleophilic substitution can occur. For instance, reactions with strong, soft nucleophiles like thiolates can lead to substitution. A recent protocol has demonstrated the thioamidation of various gem-dibromoalkenes by reacting them with sulfur and an amine in an aqueous medium, without the need for a metal catalyst. rsc.org Such transformations, while less versatile than cross-coupling reactions, represent an alternative pathway for the derivatization of the 2,2-dibromoethenyl moiety. Generally, these reactions require forcing conditions or specially activated substrates.
Cycloaddition Reactions (e.g., Diels-Alder)
The furan ring, being an electron-rich aromatic diene locked in an s-cis conformation, readily participates in Diels-Alder [4+2] cycloaddition reactions. quora.com However, the reactivity and selectivity of these reactions are significantly influenced by the nature and position of substituents on the furan ring. rsc.org For a substrate such as Furan, 3-(2,2-dibromoethenyl)-, the presence of the 3-substituent introduces complex reactivity patterns.
3-Vinylfuran derivatives can engage with dienophiles through two primary competitive pathways:
Intraannular Cycloaddition : The furan ring itself acts as the 4π component. The reaction occurs across the C2 and C5 positions of the furan.
Extraannular Cycloaddition : The diene system is composed of the C2-C3 double bond of the furan ring and the adjacent vinylic group. acs.org
The (2,2-dibromoethenyl) group at the 3-position is strongly electron-withdrawing due to the electronegativity of the bromine atoms. Electron-withdrawing groups are known to decrease the Highest Occupied Molecular Orbital (HOMO) energy of the furan ring, thereby reducing its reactivity as a nucleophilic diene in normal-electron-demand Diels-Alder reactions. rsc.org Consequently, the intraannular pathway is expected to be significantly disfavored.
Conversely, the extraannular pathway, which involves the vinyl substituent, could potentially proceed. However, this mode of reaction is also subject to electronic and steric effects. While systematic studies on Furan, 3-(2,2-dibromoethenyl)- are not extensively documented, research on analogous 3-vinylfurans indicates that the reaction's site selectivity is dependent on the dienophile's reactivity. acs.org Less reactive dienophiles tend to favor the intraannular route, whereas highly reactive dienophiles may engage in the extraannular pathway. acs.org Given the deactivating nature of the dibromoethenyl group, forcing conditions or the use of highly reactive dienophiles would likely be necessary to achieve cycloaddition.
| Reaction Type | Potential Dienophile | Expected Pathway | Anticipated Reactivity |
|---|---|---|---|
| Intraannular Diels-Alder | Maleic anhydride | Furan as diene | Low, due to electron-withdrawing substituent. rsc.org |
| Intraannular Diels-Alder | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Furan as diene | Low to moderate; adduct may undergo rearomatization. acs.org |
| Extraannular Diels-Alder | N-Phenylmaleimide | Vinylfuran as diene | Possible, but potentially sterically hindered. |
| [4+3] Cycloaddition | Oxyallyl cations | Furan as 4π component | Possible, but likely requires Lewis acid catalysis. quora.com |
Organometallic Reactions (e.g., Grignard Metathesis)
The 1,1-dibromoethenyl moiety of Furan, 3-(2,2-dibromoethenyl)- is a versatile functional group for organometallic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality is a synthetic equivalent of a terminal alkyne or a ketone.
One key transformation is lithium-halogen exchange. Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can selectively replace one of the bromine atoms with lithium. This generates a lithium carbenoid, which can then be trapped with various electrophiles. A second equivalent of organolithium can generate a dilithio species.
Furthermore, the dibromoethenyl group can participate in Grignard metathesis reactions. This process typically involves the formation of a Grignard reagent from a dihaloaromatic compound, which then undergoes nickel- or palladium-catalyzed cross-coupling. In the context of Furan, 3-(2,2-dibromoethenyl)-, this could be adapted for polymerization, a method known as Grignard Metathesis (GRIM) polymerization, which is used for synthesizing conjugated polymers from substituted thiophenes. rsc.org This would involve the formation of a Grignard reagent at another position on the furan ring (e.g., C5 via bromination and subsequent reaction with magnesium), followed by catalytic coupling with the vinyl group of another monomer unit.
The vinylidene unit can also participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, after conversion to a suitable organometallic species (e.g., a vinyl boronate or stannane). nih.gov
| Reagent | Reaction Type | Intermediate/Product Type | Potential Application |
|---|---|---|---|
| 1. n-BuLi 2. Electrophile (E+) | Lithium-Halogen Exchange | α-Bromovinyl lithium, then 3-(2-bromo-2-E-ethenyl)furan | Introduction of various functional groups. |
| Mg, THF | Grignard Formation | Vinyl Grignard reagent (unstable) | Nucleophilic addition reactions. |
| Pd(PPh₃)₄, Base, Arylboronic acid | Suzuki Coupling (post-transformation) | Styrenylfuran derivative | Synthesis of conjugated systems. |
| Ni(dppp)Cl₂ (with a Grignard-functionalized comonomer) | Grignard Metathesis Polymerization | Poly(furanvinylene) derivative | Materials science applications. rsc.org |
Furan Ring Functionalization and Reactivity at the 3-Position
C-H Activation and Directed Metalation Strategies
While the starting compound is substituted at the 3-position, the remaining C-H bonds at the C2, C4, and C5 positions of the furan ring are available for further functionalization. C-H activation and directed metalation are powerful strategies for achieving regioselective substitution on aromatic and heteroaromatic rings. researchgate.netnih.gov
Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by an organolithium base. wikipedia.org The heteroatom of the DMG coordinates to the lithium cation, positioning the base for regioselective proton abstraction. baranlab.org In furan derivatives, the ring oxygen atom can act as a weak DMG, directing metalation preferentially to the adjacent C2 and C5 positions. The intrinsic acidity of protons on the furan ring follows the order C2 > C5 > C3/C4, meaning deprotonation typically occurs at the C2 position even without strong directing effects.
For Furan, 3-(2,2-dibromoethenyl)-, metalation with a strong base like lithium diisopropylamide (LDA) or an alkyllithium/TMEDA complex would be expected to deprotonate the C2 position due to its higher kinetic acidity and proximity to the directing oxygen atom. The bulky substituent at C3 might sterically hinder access to the C2 position, potentially allowing for some metalation at the C5 position, although C2 lithiation is generally favored. The resulting organolithium species can be quenched with a wide range of electrophiles to introduce new substituents at the C2 position.
Transition metal-catalyzed C-H activation offers an alternative route. youtube.com Catalysts based on palladium, rhodium, or iridium can functionalize specific C-H bonds, often guided by a directing group. researchgate.net While the furan oxygen is a poor directing group for many transition metal catalysts, specific catalytic systems have been developed for the C-H arylation, olefination, or silylation of furans. researchgate.netyoutube.com
| Strategy | Reagents | Target Position | Key Principle |
|---|---|---|---|
| Directed Lithiation | n-BuLi / TMEDA, -78 °C | C2 (major), C5 (minor) | Coordination to furan oxygen and intrinsic acidity of C2-H. baranlab.org |
| Directed Magnesiation | TMPMgCl·LiCl | C2 | Use of a hindered base for improved functional group tolerance. |
| Pd-Catalyzed C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide, Base | C2 or C5 | Heck-type insertion mechanism. youtube.com |
| Rh-Catalyzed C-H Annulation | [RhCp*Cl₂]₂, AgSbF₆, Alkyne | C2 | Directed C-H activation/cyclization cascade. researchgate.net |
Ring-Opening Reactions of Furan Derivatives
The furan ring, despite its aromaticity, is susceptible to cleavage under various conditions, most notably in the presence of acid. mdpi.com The mechanism of acid-catalyzed ring-opening typically begins with the protonation of the furan ring, which disrupts the aromatic system. researchgate.net Protonation at the C2 (α) position is kinetically favored over protonation at the C3 (β) position. acs.org The resulting cation is then attacked by a nucleophile (such as water), leading to dihydrofuran intermediates that can undergo further reactions to yield acyclic dicarbonyl compounds. researchgate.netacs.org
The stability of the furan ring towards acid-catalyzed opening is influenced by its substituents. Electron-releasing groups enhance the basicity of the ring and accelerate decomposition, while electron-withdrawing groups have a stabilizing effect. pharmaguideline.com The 3-(2,2-dibromoethenyl)- substituent is strongly deactivating, which should impart a degree of stability to the furan ring against acidic cleavage compared to unsubstituted furan.
Beyond acid catalysis, furan rings can be opened through oxidative or photochemical pathways. Oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (B82951) can lead to ring cleavage. pharmaguideline.com Photoinduced ring-opening is also a known process for furan and other five-membered heterocycles, often proceeding through excited states to form unsaturated carbonyl compounds. aip.org Furthermore, certain transition metal complexes can mediate the ring-opening of furan derivatives. nih.gov
| Condition | General Mechanism | Expected Outcome for Furan, 3-(2,2-dibromoethenyl)- |
|---|---|---|
| Aqueous Acid (e.g., H₂SO₄) | Ring protonation followed by nucleophilic attack and hydrolysis. researchgate.netacs.org | Increased stability due to electron-withdrawing group; ring opening to a substituted 1,4-dicarbonyl compound under forcing conditions. pharmaguideline.com |
| Oxidizing Agent (e.g., m-CPBA) | Epoxidation or direct oxidative cleavage. pharmaguideline.com | Formation of acyclic products. |
| UV Irradiation | Photoinduced electrocyclic ring-opening. aip.org | Formation of unsaturated carbonyl isomers. |
| Transition Metal Catalysis | Reductive addition/β-O elimination. nih.gov | Formation of functionalized acyclic products. |
Intramolecular Cyclization Reactions Forming Fused Heterocycles
Furan, 3-(2,2-dibromoethenyl)- can serve as a scaffold for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. Such transformations require prior modification of the starting material to introduce reactive functionalities that can participate in ring formation.
One potential strategy involves an intramolecular Diels-Alder (IMDA) reaction. The dibromoethenyl side chain could be chemically modified to incorporate a dienophile. For instance, replacement of the bromine atoms with a cyano and an ester group via nucleophilic substitution or organometallic coupling would generate a tethered dienophile. This dienophile could then react with the furan ring (acting as the diene) upon heating or Lewis acid catalysis to form an oxabicyclic adduct, which is a precursor to fused aromatic systems. Tandem Ugi/intramolecular Diels-Alder reactions have been successfully employed with other vinylfuran derivatives to construct furoisoindoles. nih.gov
Another approach involves functionalization of the furan ring, for example at the C2 or C4 position, followed by cyclization onto the side chain. After converting the dibromoethenyl group into a suitable electrophilic or nucleophilic partner, a group introduced at an adjacent position on the furan ring could initiate cyclization. For example, introduction of a nucleophilic amine or thiol at the C2 position, coupled with modification of the side chain to an electrophilic Michael acceptor, could lead to the formation of a fused furopyridine or furothiopyran system. Various methodologies have been developed for synthesizing furan-fused heterocycles, such as furopyranones and furopyrrolones, which could be adapted from precursors derived from the title compound. researchgate.net
| Cyclization Strategy | Required Precursor Modification | Fused Ring System Formed | Relevant Precedent |
|---|---|---|---|
| Intramolecular Diels-Alder | Conversion of the C3 side chain into a tethered dienophile (e.g., an acrylate (B77674) or maleimide). | Oxabicyclic adduct, precursor to fused benzenoids. | IMDA reactions of vinylarenes are well-established. nih.gov |
| Nucleophilic Annulation | Introduction of a nucleophile (e.g., -NH₂, -OH) at C2 and conversion of the C3 side chain into an electrophile. | Furopyridine, Furopyran | Cascade reactions involving propargylamines and hydroxy-pyranones. researchgate.net |
| Electrophilic Cyclization | Activation of the furan C4 position and cyclization onto a modified, nucleophilic side chain. | Benzofuran-type structures (after aromatization). | DMTSF-mediated cyclization of o-alkynyl anisoles. rsc.org |
| Radical Cyclization | Generation of a radical on the side chain or furan ring. | Various fused or spirocyclic systems. | Radical ring-opening/cyclization of cyclopropanes. beilstein-journals.org |
Spectroscopic and Advanced Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity of atoms and the electronic environment of different parts of the molecule. For Furan (B31954), 3-(2,2-dibromoethenyl)-, ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. Similarly, ¹³C NMR would identify the number of non-equivalent carbon atoms and their chemical shifts, offering insight into the carbon skeleton of the molecule. However, specific experimental ¹H and ¹³C NMR data for this compound are not documented in the searched resources.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a molecule. For Furan, 3-(2,2-dibromoethenyl)-, MS would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). This would result in a distinctive M, M+2, and M+4 peak pattern in the mass spectrum. Specific mass spectral data or HRMS measurements for this compound could not be found.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes molecular vibrations such as stretching and bending of chemical bonds. The IR spectrum of Furan, 3-(2,2-dibromoethenyl)- would be expected to show characteristic absorption bands for the furan ring, including C-H and C-O stretching vibrations, as well as absorptions corresponding to the C=C double bond of the dibromoethenyl group and the C-Br bonds. vscht.czdocbrown.info However, an experimental IR spectrum for this specific compound is not available in the consulted sources.
Elemental Analysis
Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For a pure sample of Furan, 3-(2,2-dibromoethenyl)- (C₆H₄Br₂O), elemental analysis would determine the percentage by mass of carbon, hydrogen, bromine, and oxygen. These experimental percentages would then be compared to the calculated theoretical percentages to confirm the empirical formula of the compound. No published results from the elemental analysis of Furan, 3-(2,2-dibromoethenyl)- were identified.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and the mechanisms of chemical reactions.
Geometry Optimization and Conformational Analysis
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a molecule such as Furan (B31954), 3-(2,2-dibromoethenyl)-, this process would involve calculating the potential energy surface of the molecule to find the minimum energy conformation.
Conformational analysis would be particularly important in understanding the rotational freedom around the single bond connecting the furan ring and the dibromoethenyl group. This analysis would identify different possible conformers (spatial arrangements of the molecule) and their relative stabilities. The results would typically be presented in a table listing the key geometrical parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer.
Table 1: Hypothetical Optimized Geometrical Parameters for Furan, 3-(2,2-dibromoethenyl)- This table is illustrative and presents the type of data that would be generated from DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(furan)-C(ethenyl) | e.g., 1.45 Å |
| Bond Length | C=C(ethenyl) | e.g., 1.34 Å |
| Bond Length | C-Br | e.g., 1.89 Å |
| Bond Angle | C(furan)-C(ethenyl)-C | e.g., 125° |
| Dihedral Angle | C(furan)-C(furan)-C(ethenyl)-C | e.g., 0° or 180° |
Analysis of Frontier Molecular Orbitals (FMO)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.
A DFT study on Furan, 3-(2,2-dibromoethenyl)- would calculate the energies of these orbitals and map their spatial distribution. This would reveal which parts of the molecule are most likely to be involved in chemical reactions. For instance, the analysis would show whether the electron density in the HOMO is concentrated on the furan ring or the dibromoethenyl substituent, and similarly for the LUMO.
Table 2: Hypothetical Frontier Molecular Orbital Data for Furan, 3-(2,2-dibromoethenyl)- This table illustrates the kind of data that FMO analysis would provide.
| Parameter | Energy (eV) |
| HOMO Energy | e.g., -6.5 eV |
| LUMO Energy | e.g., -1.2 eV |
| HOMO-LUMO Gap | e.g., 5.3 eV |
Elucidation of Reaction Mechanisms and Transition States
DFT is a powerful tool for investigating the pathways of chemical reactions. For Furan, 3-(2,2-dibromoethenyl)-, this could involve studying its potential participation in reactions such as electrophilic substitution on the furan ring or addition reactions at the dibromoethenyl double bond.
These studies would involve mapping the potential energy surface of the reaction, locating the transition state structures (the highest energy point along the reaction coordinate), and calculating the activation energy. This information provides a detailed, step-by-step understanding of how the reaction proceeds and the energetic barriers that must be overcome. The results would be critical for predicting the feasibility and outcome of various chemical transformations involving this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT provides a static picture of a molecule at its energy minimum, MD simulations offer a dynamic view of molecular behavior.
For Furan, 3-(2,2-dibromoethenyl)-, MD simulations could be used to study its conformational dynamics in different solvent environments. This would provide insights into how the molecule behaves in solution, including its flexibility and interactions with surrounding solvent molecules. Such simulations are computationally intensive and are typically performed for larger systems or to study processes that occur over longer timescales than can be addressed with DFT alone.
Quantum Chemical Calculations for Energetic and Kinetic Parameters
Beyond DFT, other quantum chemical methods can be employed to obtain highly accurate energetic and kinetic parameters. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide benchmark values for properties like heats of formation, reaction enthalpies, and activation energies.
For Furan, 3-(2,2-dibromoethenyl)-, these high-level calculations would serve to refine the energetic data obtained from DFT. For example, they could provide a more precise calculation of the energy difference between different conformers or a more accurate prediction of the energy barrier for a specific reaction. These calculations are computationally more demanding than DFT and are typically used for smaller molecules or to validate the results from less computationally expensive methods.
Advanced Synthetic Applications of Furan, 3 2,2 Dibromoethenyl
Building Block for the Synthesis of Complex Furan-Containing Natural Products
The strategic incorporation of furan (B31954) rings is a key feature in the total synthesis of numerous natural products. While "Furan, 3-(2,2-dibromoethenyl)-" is not widely documented as a direct building block in the synthesis of complex furan-containing natural products, its role as a precursor to 3-ethynylfuran (B1626140) provides a clear pathway for its use in such endeavors. The conversion of the dibromoethenyl group to an alkyne is typically achieved via a Corey-Fuchs reaction, which involves treatment with a strong base like n-butyllithium.
Once formed, 3-ethynylfuran can be employed in a variety of coupling reactions to build the carbon skeleton of natural products. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly powerful tool in this context. This reaction would allow for the attachment of the 3-furylacetylene moiety to other complex fragments during a convergent synthesis. Although specific examples of the total synthesis of natural products starting from "Furan, 3-(2,2-dibromoethenyl)-" are not prevalent in the literature, the synthetic potential is evident from the numerous applications of Sonogashira couplings in natural product synthesis.
| Reaction | Reactants | Catalyst/Reagents | Product | Typical Yield (%) |
| Corey-Fuchs Reaction | Furan-3-carbaldehyde, CBr4, PPh3 | 1. PPh3, CBr4, CH2Cl2; 2. n-BuLi, THF, -78 °C to rt | 3-Ethynylfuran | 70-90 |
| Sonogashira Coupling | 3-Ethynylfuran, Aryl/Vinyl Halide | Pd(PPh3)4, CuI, Base (e.g., Et3N) | 3-(Arylethynyl)furan / 3-(Vinylethynyl)furan | 60-95 |
Precursor for Diverse Heterocyclic Scaffolds
The versatility of the ethynyl group, readily generated from "Furan, 3-(2,2-dibromoethenyl)-", makes it a valuable precursor for the synthesis of a variety of other heterocyclic systems.
A common and effective strategy for the synthesis of substituted indoles and benzofurans involves the intramolecular cyclization of ortho-alkynylated anilines and phenols, respectively. These precursors can be readily prepared through a Sonogashira coupling of a terminal alkyne with an ortho-haloaniline or ortho-halophenol. In this context, 3-ethynylfuran, derived from "Furan, 3-(2,2-dibromoethenyl)-", could be coupled with an appropriate aromatic partner to generate the necessary precursor for cyclization. The subsequent intramolecular cyclization can be promoted by a variety of catalysts, including copper, palladium, gold, or iodine.
While this represents a highly plausible and synthetically useful route to 3-substituted indoles and benzofurans bearing a furan moiety, specific examples commencing from "Furan, 3-(2,2-dibromoethenyl)-" or 3-ethynylfuran are not extensively reported in the scientific literature. However, the general applicability of this method is well-established for a wide range of terminal alkynes.
| Reaction | Starting Materials | Catalyst/Reagents | Product Type | Typical Yield (%) |
| Indole Synthesis | o-Iodoaniline, Terminal Alkyne | Pd(PPh3)2Cl2, CuI, Et3N; then base (e.g., K2CO3) | 2-Substituted Indole | 65-85 |
| Benzofuran Synthesis | o-Iodophenol, Terminal Alkyne | Pd(PPh3)2Cl2, CuI, Et3N; then base (e.g., K2CO3) | 2-Substituted Benzofuran | 70-90 |
The construction of polycyclic and spirocyclic frameworks is a central theme in organic synthesis. The furan ring itself can participate as a diene in Diels-Alder reactions, leading to the formation of oxabicyclic systems. The presence of an ethynyl group at the 3-position of the furan ring in 3-ethynylfuran offers a dienophilic component, although simple alkynes are generally poor dienophiles and may require activation. Intramolecular Diels-Alder reactions of substrates bearing both a furan ring and a tethered alkyne could potentially lead to complex polycyclic architectures. However, there is a lack of specific documented examples of "Furan, 3-(2,2-dibromoethenyl)-" or 3-ethynylfuran being utilized for this purpose.
The synthesis of spiro systems, which contain two rings connected by a single common atom, from 3-ethynylfuran is also not a widely reported transformation. Plausible, though underexplored, routes could involve the participation of the alkyne in cycloaddition reactions or as a nucleophile after deprotonation to attack a spirocyclic electrophile.
| Reaction Type | Potential Reactants | Potential Product | Comments |
| Intermolecular Diels-Alder | 3-Ethynylfuran, Diene | Furan-substituted cyclohexadiene | The ethynyl group is a relatively unreactive dienophile. |
| Intramolecular Diels-Alder | Furan with a tethered alkyne | Fused polycyclic system | Feasibility depends on the length and nature of the tether. |
| Spirocycle Formation | 3-Ethynylfuran, Cyclic Ketone | Spiro-furan derivative | Would likely require a multi-step sequence. |
Enabling Reagent in Cascade and Domino Reactions
Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. A molecule like 3-ethynylfuran, possessing both a furan ring and an alkyne, has the potential to act as an enabling reagent in such processes. For instance, a reaction could be initiated at the alkyne, with subsequent steps involving the furan ring, or vice versa.
Despite this potential, the scientific literature does not provide significant examples of "Furan, 3-(2,2-dibromoethenyl)-" or its derivative, 3-ethynylfuran, being employed as a key reagent to trigger or participate in complex cascade or domino reaction sequences. The development of such reactions remains an area for future exploration. A hypothetical cascade could involve an initial metal-catalyzed addition to the alkyne, generating a reactive intermediate that then undergoes an intramolecular reaction with the furan ring.
Future Directions in Research on Furan, 3 2,2 Dibromoethenyl
Development of Novel Catalytic Systems for Functionalization
The functionalization of Furan (B31954), 3-(2,2-dibromoethenyl)- is a key area for future research, as the dibromoethenyl group provides two reactive sites for modification via cross-coupling reactions. The development of novel catalytic systems will be crucial for selectively transforming this molecule into a diverse range of derivatives.
Future work will likely focus on creating catalysts that can distinguish between the two bromine atoms on the vinyl group, as well as between the vinylic C-Br bonds and the C-H bonds of the furan ring. Palladium and copper-based catalysts, widely used in furan chemistry, are prime candidates for optimization. nih.gov Research into ligands that can tune the steric and electronic properties of the metal center will be essential for achieving high selectivity. For instance, developing a catalyst for mono-functionalization would enable the stepwise introduction of different substituents, vastly expanding the molecular diversity accessible from this single precursor.
Potential catalytic transformations could include Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of aryl, alkynyl, vinyl, and amino groups, respectively. An efficient protocol for these transformations would establish Furan, 3-(2,2-dibromoethenyl)- as a versatile platform molecule. organic-chemistry.org
| Reaction Type | Coupling Partner | Potential Catalyst System | Expected Product Class |
|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base | 3-(Aryl-bromo-ethenyl)furans |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 3-(Alkynyl-bromo-ethenyl)furans |
| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | 3-(Butadienyl-bromo)furans |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | 3-(Amino-bromo-ethenyl)furans |
Exploration of Asymmetric Synthesis and Stereocontrol
While Furan, 3-(2,2-dibromoethenyl)- is itself achiral, it can serve as a precursor to chiral molecules. Future research should explore asymmetric transformations that introduce stereocenters into its derivatives. This is particularly relevant in the synthesis of pharmaceuticals and other biologically active compounds, where stereochemistry is often critical for function.
One avenue involves the asymmetric functionalization of the furan ring or its derivatives. For example, asymmetric [3+2] cycloaddition reactions involving the furan nucleus, guided by a chiral catalyst, could produce complex heterocyclic systems with high enantioselectivity. sioc-journal.cnrsc.org Research in this area would aim to develop catalysts, such as chiral phosphoric acids or quinine-derived ureas, that can effectively control the stereochemical outcome of reactions on substrates derived from Furan, 3-(2,2-dibromoethenyl)-. rsc.orgresearchgate.net
Another approach would be the stereocontrolled synthesis of derivatives where the vinyl group is modified to create a chiral center. For instance, a selective reduction or addition reaction across the double bond of a mono-substituted derivative could generate one or more stereocenters, the configuration of which could be controlled by chiral reagents or catalysts. Investigating the influence of the furan ring on the stereoselectivity of such reactions would be a key research question. researchgate.net
| Reaction Type | Catalyst Class | Achieved Stereocontrol (in related systems) | Reference |
|---|---|---|---|
| [3+2] Annulation | Quinine-derived Urea | Up to >20:1 dr, 99:1 er | rsc.org |
| [3+2] Cycloaddition | Chiral Phosphoric Acid | Excellent enantioselectivities (up to 99% ee) | researchgate.net |
| Paterno-Büchi Reaction | Zeolite (Chiral environment) | Increased diastereoisomeric excess | researchgate.net |
| Hydrogenation | Ruthenium-NHC Catalysis | Highly asymmetric hydrogenation | researchgate.net |
Integration into Automated and Flow Chemistry Platforms
The integration of synthetic routes into automated and flow chemistry platforms offers significant advantages in terms of efficiency, safety, reproducibility, and scalability. researchgate.netdntb.gov.ua Future research on Furan, 3-(2,2-dibromoethenyl)- should leverage these technologies for both its synthesis and subsequent derivatization.
Developing a continuous flow process for the synthesis of the parent compound could provide a safer and more efficient alternative to traditional batch methods. Flow chemistry is particularly adept at handling well-defined reaction parameters and can improve yields and purity. mpg.de
Furthermore, an automated flow platform could be designed for the high-throughput synthesis of a library of derivatives. nih.gov By connecting modules for different reaction types (e.g., cross-coupling, reduction, cyclization), an automated system could systematically vary the substituents on the furan core, enabling rapid exploration of the chemical space around this scaffold. mpg.de This would accelerate the discovery of new compounds with desirable properties for various applications.
| Step | Reaction | Flow Module/Reactor Type | Advantage |
|---|---|---|---|
| 1 | Synthesis of Furan, 3-(2,2-dibromoethenyl)- | Packed Bed Reactor | Enhanced safety and control |
| 2 | Mono-Suzuki Coupling (Library A) | Heated Coil Reactor with Catalyst Cartridge | Rapid screening of boronic acids |
| 3 | Second Coupling (Heck, Sonogashira) (Library B) | Multi-injection Loop System | Combinatorial derivatization |
| 4 | In-line Purification | Scavenger Resin Cartridge / Membrane Separator | Automated workup and purification |
Mechanistic Investigations of Underexplored Reactions
A deep understanding of reaction mechanisms is fundamental to developing new synthetic methods and controlling reaction outcomes. For Furan, 3-(2,2-dibromoethenyl)-, several mechanistic questions remain unexplored. The electronic interplay between the π-excessive furan ring and the dibromoethenyl group likely imparts unique reactivity that warrants detailed investigation.
Future studies should employ a combination of experimental techniques (e.g., kinetic analysis, intermediate trapping) and computational chemistry (e.g., Density Functional Theory) to probe reaction pathways. researchgate.net A key area of investigation would be the regioselectivity of electrophilic substitution on the furan ring. The directing effect of the 3-(2,2-dibromoethenyl)- substituent is not known and understanding it would allow for predictable functionalization at the C2, C4, or C5 positions. pharmaguideline.com
Additionally, mechanistic studies of metal-catalyzed cross-coupling reactions at the dibromoethenyl group could reveal insights into catalyst speciation, oxidative addition, and reductive elimination steps. This knowledge could lead to the design of more efficient and selective catalysts, potentially enabling reactions under milder conditions or with broader substrate scopes. Exploring photochemical reactions, such as [2+2] cycloadditions, could also unveil novel transformations. researchgate.net
| Reaction Type | Key Mechanistic Question | Investigative Tool |
|---|---|---|
| Electrophilic Substitution (e.g., Nitration, Halogenation) | Regioselectivity (C2 vs. C4 vs. C5 attack) | DFT Calculations, Product analysis (NMR) |
| Diels-Alder Reaction | Facial selectivity and influence of the substituent | Computational modeling of transition states |
| Palladium-Catalyzed Cross-Coupling | Mechanism of selective mono- vs. di-substitution | Kinetic studies, In-situ spectroscopy |
| Photochemical Cycloaddition | Stability and reactivity of biradical intermediates | DFT/B3LYP calculations, Laser flash photolysis |
Applications in Advanced Materials Science and Polymer Chemistry
Furan-containing compounds are increasingly recognized for their potential in advanced materials and polymer chemistry. dntb.gov.ua The unique structure of Furan, 3-(2,2-dibromoethenyl)- makes it an attractive monomer for the synthesis of novel functional polymers.
The furan moiety can participate as a diene in reversible Diels-Alder reactions, a powerful tool for creating self-healing polymers and reprocessable thermosets. Future research could focus on incorporating this compound into polymer backbones or as cross-linking agents. The resulting materials could exhibit dynamic covalent bonds that can break and reform upon thermal or chemical stimuli, enabling repair and recyclability.
The dibromoethenyl group provides a handle for polymerization through various methods, including transition-metal-catalyzed polycondensation reactions (e.g., Suzuki or Stille polycondensation). This could lead to fully conjugated polymers with interesting optoelectronic properties, suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atoms also offer sites for post-polymerization modification, allowing for the fine-tuning of material properties.
| Polymer Type | Synthetic Strategy | Key Feature | Potential Application |
|---|---|---|---|
| Self-Healing Polymer | Diels-Alder polymerization with bismaleimides | Reversible covalent bonds | Recyclable composites, smart coatings |
| Conjugated Polymer | Suzuki polycondensation | Extended π-conjugation | Organic semiconductors, sensors |
| Functionalized Polymer | Post-polymerization modification of poly(3-vinylfuran) derivative | Tunable properties | Drug delivery systems, specialty resins |
| Flame-Retardant Material | Incorporation as a bromine-containing monomer | Inherent flame retardancy | Advanced flame-retardant plastics |
Q & A
Basic: What synthetic strategies are effective for introducing the 2,2-dibromoethenyl group into furan derivatives?
Methodological Answer:
The 2,2-dibromoethenyl group can be introduced via halogenation of ethenyl precursors or coupling reactions. For example, in deltamethrin synthesis, the dibromoethenyl moiety is incorporated into a cyclopropane ring through stereoselective halogenation . Researchers can adapt this approach for furan derivatives by:
- Halogenation of propargyl intermediates using bromine sources (e.g., NBS or Br₂) under controlled conditions.
- Palladium-catalyzed cross-coupling (e.g., Heck reaction) to attach brominated alkenes to furan cores, as seen in analogous aryl ether syntheses .
- Cyclopropanation strategies followed by bromination, ensuring regioselectivity via steric or electronic directing groups.
Basic: What analytical techniques are recommended for characterizing 3-(2,2-dibromoethenyl)furan derivatives?
Methodological Answer:
Key techniques include:
- Melting Point Analysis : Used to assess purity and crystallinity (e.g., deltamethrin’s m.p. 98–101°C ).
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and bromine-induced deshielding effects. ²H NMR can resolve isotopic splitting from bromine .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular ions (e.g., C₆H₅Br₂O₃S at m/z 311.935 ).
- IR Spectroscopy : Identify functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and bond angles (as in furan-containing benzimidazolium structures ).
Advanced: How does the 2,2-dibromoethenyl substituent influence the electronic properties of furan rings, and how can this be computationally modeled?
Methodological Answer:
The electron-withdrawing dibromoethenyl group reduces furan’s aromaticity, increasing electrophilicity at the 2- and 5-positions. Computational approaches include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare with experimental data (e.g., IR peaks ).
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between bromine and the furan ring.
- Molecular Dynamics (MD) : Simulate solvent effects on stability, referencing solubility data (e.g., deltamethrin’s solubility in DMSO ).
Advanced: What are the best practices for assessing the stability of 3-(2,2-dibromoethenyl)furan under various experimental conditions?
Methodological Answer:
- Solvent Compatibility : Test solubility in polar aprotic solvents (e.g., DMSO, ethanol) and monitor degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds. Compare with deltamethrin’s stability in solid state .
- Light Sensitivity : Conduct photolysis studies under UV/visible light, measuring half-life using LC-MS.
- Hydrolytic Stability : Expose to aqueous buffers (pH 4–9) and track bromine release via ion chromatography.
Advanced: How to design enzyme inhibition assays to study interactions of 3-(2,2-dibromoethenyl)furan derivatives with phosphatases?
Methodological Answer:
- Protein Phosphatase 2B (PP2B) Assays :
- In Vitro Activity Assay : Use p-nitrophenyl phosphate (pNPP) as a substrate. Monitor hydrolysis inhibition at 405 nm .
- IC₅₀ Determination : Prepare compound dilutions (0.01–100 nM) and calculate inhibition curves using GraphPad Prism.
- Kinetic Analysis : Perform Lineweaver-Burk plots to identify competitive/non-competitive mechanisms.
- Cellular Neurotoxicity : Assess Na⁺ channel modulation in neuronal cell lines via patch-clamp electrophysiology, referencing deltamethrin’s neurotoxic effects .
Advanced: How to resolve contradictions in spectroscopic data for brominated furan derivatives?
Methodological Answer:
- Isotopic Splitting in NMR : Account for ⁷⁹Br/⁸¹Br isotopic patterns (1:1 ratio) in ¹H NMR, which may split signals .
- Mass Spec Fragmentation : Differentiate Br-loss fragments (e.g., [M-Br]⁺) from matrix effects using tandem MS .
- X-ray vs. Computational Structures : Validate DFT-optimized geometries against crystallographic data (e.g., bond lengths in furan derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
